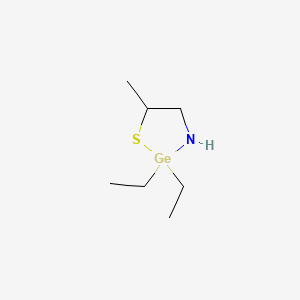

2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine

Description

2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine is a germanium-containing heterocyclic compound characterized by a thiazagermolidine core. This structure incorporates a germanium atom within a five-membered ring system, fused with sulfur and nitrogen atoms.

Properties

CAS No. |

84260-32-2 |

|---|---|

Molecular Formula |

C7H17GeNS |

Molecular Weight |

219.91 g/mol |

IUPAC Name |

2,2-diethyl-5-methyl-1,3,2-thiazagermolidine |

InChI |

InChI=1S/C7H17GeNS/c1-4-8(5-2)9-6-7(3)10-8/h7,9H,4-6H2,1-3H3 |

InChI Key |

AJFYBGQDSSLDOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ge]1(NCC(S1)C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine typically involves the reaction of germanium tetrachloride with a thiazole derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium oxides and other oxidation products.

Reduction: Reduction reactions can convert the compound into lower oxidation state germanium derivatives.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include germanium oxides, reduced germanium compounds, and various substituted thiazole derivatives .

Scientific Research Applications

2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine involves its interaction with biological molecules and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The germanium atom can form coordination complexes with biomolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazagermolidines

A structurally analogous compound, 2-(p-Methoxyphenyl)-2-methyl-1,3,2-thiazagermolidine (listed in ), shares the thiazagermolidine core but differs in substituents. Key comparisons include:

| Compound Name | Substituents at Position 2 | Substituents at Position 5 | Key Features |

|---|---|---|---|

| 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine | Two ethyl groups | Methyl group | Steric bulk from ethyl groups |

| 2-(p-Methoxyphenyl)-2-methyl-1,3,2-thiazagermolidine | p-Methoxyphenyl and methyl groups | Not specified | Electron-donating methoxy group |

Implications of Substituent Differences :

- Steric Effects : The ethyl groups in the target compound may hinder nucleophilic attacks or coordination to the germanium center compared to the planar p-methoxyphenyl group in the analog.

- Electronic Effects : The methoxy group in the analog could enhance resonance stabilization or alter solubility, whereas the ethyl/methyl groups in the target compound prioritize lipophilicity .

Comparison with Non-Germanium Heterocycles

details the synthesis of 1,4-benzodioxine-based thiadiazole-fused-thiadiazole derivatives , which lack germanium but share sulfur-nitrogen heterocyclic frameworks. Key distinctions include:

- Elemental Composition : Thiazagermolidines incorporate germanium, which may confer unique Lewis acidity or catalytic properties compared to purely organic thiadiazoles.

- Synthetic Routes : The synthesis of thiadiazole derivatives (e.g., via thiosemicarbazide and benzodioxine intermediates) differs significantly from germanium-based heterocycles, which often require specialized germanium precursors .

Research Findings and Hypotheses

While the provided evidence lacks explicit data on the target compound’s properties, the following hypotheses can be drawn from structural analogs:

Toxicity Profile : Thiazagermolidines with aryl substituents (e.g., p-methoxyphenyl) may exhibit higher toxicity due to metabolic stability, whereas alkyl-substituted variants (e.g., ethyl/methyl) could display reduced bioactivity .

Reactivity : The germanium center in thiazagermolidines may facilitate unique reactivity in cross-coupling or polymerization reactions, contrasting with purely organic thiadiazoles used in photochemical applications .

Limitations and Recommendations

The absence of direct experimental data (e.g., spectroscopic, thermodynamic, or catalytic studies) in the provided evidence limits a robust comparison. Future work should prioritize:

- Synthesis and characterization of 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine.

- Comparative studies on germanium vs. silicon/thiadiazole analogs for electronic or catalytic applications.

Biological Activity

2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with supporting data from various studies.

- Molecular Formula : C8H16N2S

- Molecular Weight : 172.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Antimicrobial Activity

Research has indicated that 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against MRSA |

| Escherichia coli | 64 µg/mL | Moderate activity |

| Pseudomonas aeruginosa | 128 µg/mL | Limited effectiveness |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

In addition to its antimicrobial effects, 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine has been investigated for its anticancer properties. A series of in vitro studies have shown that the compound can induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on different cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized below:

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest at G1 phase |

The observed cytotoxicity is attributed to the compound's ability to activate caspases and disrupt mitochondrial function, leading to programmed cell death.

Research Findings

Recent studies have focused on elucidating the molecular targets of 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine. Research indicates that the compound interacts with specific enzymes involved in cellular signaling pathways. For instance:

Enzyme Interaction Studies

- Protein Kinase Inhibition : The compound has shown potential in inhibiting protein kinases involved in cell proliferation.

- DNA Topoisomerase Activity : It may also affect DNA topoisomerase activity, which is crucial for DNA replication and transcription.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.